Structural Homology and Carbon Chain Length: Quantifying the Difference from 1,3-DMAA
The primary structural differentiation between 1,3-Dimethylbutylamine (DMBA) and its closest analog, 1,3-dimethylamylamine (DMAA, methylhexanamine), is the length of the central alkyl chain. DMBA possesses a butyl (C4) group, while DMAA possesses a pentyl (C5) group, representing a quantifiable difference of a single carbon atom in the backbone [1]. This structural change is the basis for differences in other physicochemical and pharmacological properties.
| Evidence Dimension | Structural Backbone (Central Alkyl Chain) |
|---|---|
| Target Compound Data | Butyl group (C4) |
| Comparator Or Baseline | 1,3-Dimethylamylamine (DMAA): Pentyl group (C5) |
| Quantified Difference | Difference of 1 carbon atom |
| Conditions | Chemical structure comparison |
Why This Matters
The exact molecular structure dictates compound identity and is the primary determinant for analytical method development, regulatory classification, and accurate identification in complex matrices.
- [1] Wikipedia contributors. (2015, March 7). 1,3-Dimethylbutylamine. In Wikipedia, The Free Encyclopedia. Retrieved [Date Retrieved], from https://en.wikipedia.org/wiki/1,3-Dimethylbutylamine View Source
